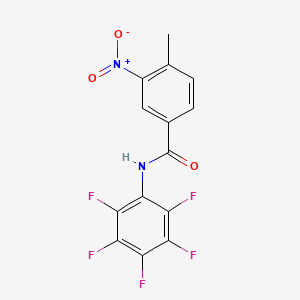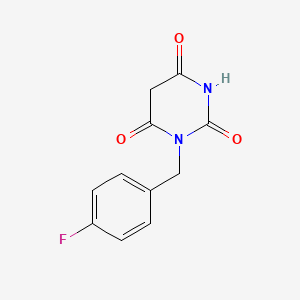
4-methyl-3-nitro-N-(pentafluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-nitro-N-(pentafluorophenyl)benzamide, commonly known as MPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPF is a highly potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
MPF has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neurodegenerative diseases. MPF has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CK2, which is overexpressed in many types of cancer. MPF has also been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the hyperphosphorylation of tau protein.
Wirkmechanismus
MPF exerts its biological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK2 has been implicated in the regulation of cell growth, proliferation, differentiation, and apoptosis. MPF binds to the ATP-binding site of CK2 and prevents its phosphorylation activity, leading to the inhibition of downstream signaling pathways.
Biochemical and physiological effects:
MPF has been shown to have a potent inhibitory effect on CK2 activity, leading to a decrease in cell proliferation and an increase in apoptosis. MPF has also been shown to inhibit the phosphorylation of tau protein, which is involved in the pathogenesis of neurodegenerative diseases. However, the exact biochemical and physiological effects of MPF are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPF in lab experiments include its high potency and selectivity for CK2, which allows for the specific inhibition of this protein kinase without affecting other cellular processes. However, the limitations of using MPF include its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for the research and development of MPF. One direction is to investigate the potential therapeutic applications of MPF in cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of MPF. Additionally, the use of MPF in combination with other drugs or therapies may enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of MPF involves the reaction of 4-methyl-3-nitrobenzoic acid with pentafluorophenyl isocyanate in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure MPF. The synthesis method is relatively simple and can be performed on a large scale.
Eigenschaften
IUPAC Name |
4-methyl-3-nitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N2O3/c1-5-2-3-6(4-7(5)21(23)24)14(22)20-13-11(18)9(16)8(15)10(17)12(13)19/h2-4H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSMWAAIHIQTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-(pentafluorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120475.png)
![3-methyl-N-[3-(4-morpholinyl)propyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5120476.png)
![{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5120482.png)

![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,2,3,4-tetrahydro-3-pyridinecarboxamide](/img/structure/B5120520.png)

![1-(5-bromo-2-thienyl)-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5120526.png)
![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5120561.png)
![N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5120563.png)
![sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate](/img/structure/B5120565.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(8-quinolinylmethyl)-4-piperidinol](/img/structure/B5120588.png)